molecular formula C38H38O10 B1209941 Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]- CAS No. 34807-41-5

Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-

Cat. No.: B1209941
CAS No.: 34807-41-5
M. Wt: 654.7 g/mol
InChI Key: DLEDLHFNQDHEOJ-WNRHQEOASA-N
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Description

Mezerein is a toxic diterpene ester found in the sap of Daphne mezereum and related plants. It is known for its ability to mimic diacylglycerol and activate different isoforms of protein kinase C. Mezerein was first isolated in 1975 and has shown antileukemic properties in mice. it is also recognized as a weak promoter of skin cancers in the same species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mezerein involves complex organic reactions. One of the key steps includes the esterification of daphnetoxin with 5-phenyl-2,4-pentadienoic acid. This reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of mezerein is not common due to its toxicity and limited applications. when produced, it involves the extraction from the bark and berries of Daphne mezereum. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Mezerein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mezerein has several scientific research applications:

Mechanism of Action

Mezerein exerts its effects by mimicking diacylglycerol and activating different isoforms of protein kinase C. This activation leads to various cellular responses, including the production of prostaglandin E2 and the modulation of epidermal growth factor receptor binding. Mezerein’s ability to activate protein kinase C is linked to its tumor-promoting activity .

Comparison with Similar Compounds

Similar Compounds

    Daphnetoxin: Similar structure but lacks the phenyl-pentadienoyl component.

    Phorbol-12-myristate-13-acetate: A potent ligand for protein kinase C, similar to mezerein, but differs in its tumor-promoting activity.

Uniqueness

Mezerein’s unique properties include its selective activation of protein kinase C isoforms and its differential effects on cellular processes compared to other phorbol esters. Its antileukemic properties and weak tumor-promoting activity make it a valuable compound for studying cancer biology .

Biological Activity

Daphnetoxin is a daphnane-type diterpene found primarily in plants of the Thymelaeaceae family. It has garnered attention for its diverse biological activities, particularly its potential anticancer effects, toxicity profiles, and mechanisms of action. This article delves into the biological activity of daphnetoxin, supported by various studies and data.

Chemical Structure and Properties

Daphnetoxin's structure includes a unique daphnane skeleton with an orthoester functional group. Its molecular formula is C₁₈H₁₈O₄, and it is characterized by a 12-acyloxy group that plays a crucial role in its biological activity. The compound's structural properties contribute to its interactions with biological systems, particularly in cancer cell lines.

Anticancer Activity

Daphnetoxin has been shown to exhibit significant anticancer properties across various studies. Research indicates that it can induce apoptosis in cancer cells, which is critical for its therapeutic potential.

  • In Vitro Studies : Daphnetoxin demonstrated cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and K562 (chronic myeloid leukemia) cells. The IC₅₀ values for these cell lines were reported at 16.08 μM and 26.81 μM, respectively . This suggests that daphnetoxin can effectively inhibit the proliferation of these cancer cells.
  • Mechanisms of Action : The mechanism by which daphnetoxin exerts its anticancer effects involves mitochondrial pathways. Studies have shown that daphnetoxin induces mitochondrial toxicity characterized by increased proton leak and inhibition of ATP synthase activity . Furthermore, it has been observed to activate apoptotic pathways through the regulation of Bcl-2 family proteins and the cleavage of PARP in breast cancer cell lines .

Mitochondrial Toxicity

Daphnetoxin's interaction with mitochondria is a critical aspect of its biological profile. Research indicates that it can disrupt mitochondrial function, leading to increased permeability of the mitochondrial membrane and subsequent cell death.

  • Toxicity Assessment : In studies using isolated rat liver mitochondria, daphnetoxin was found to induce significant mitochondrial dysfunction at concentrations above 100 μM. This included increased induction of the mitochondrial permeability transition pore and inhibition of the mitochondrial respiratory chain .

Data Table: Biological Activity Summary

Activity Cell Line IC₅₀ (μM) Mechanism
CytotoxicityHL-6016.08Induction of apoptosis via Bcl-2 regulation
CytotoxicityK56226.81Mitochondrial dysfunction
Mitochondrial ToxicityRat Liver Mitochondria>100Increased proton leak, inhibition of ATP synthase

Case Studies

  • Antileukemic Properties : A study highlighted that daphnetoxin could serve as a potential antileukemic agent due to its cytotoxic effects on leukemia cell lines. The study emphasized the need for further exploration into its mechanisms and therapeutic applications in leukemia treatment .
  • Comparative Toxicity Analysis : In a comparative study with other phytochemicals like daphnoretin, daphnetoxin exhibited higher toxicity levels towards isolated mitochondria and various tumor cell lines, indicating its potent bioactivity but also raising concerns about safety profiles .

Properties

CAS No.

34807-41-5

Molecular Formula

C38H38O10

Molecular Weight

654.7 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23-,26-,28?,30-,31+,32-,33-,34+,35-,36+,37+,38?/m1/s1

InChI Key

DLEDLHFNQDHEOJ-WNRHQEOASA-N

SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1[C@H]([C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C=C/C8=CC=CC=C8

Canonical SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8

melting_point

509 to 516 °F (decomposes) (NTP, 1992)

physical_description

Crystals or white powder. (NTP, 1992)

Pictograms

Irritant

Synonyms

1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 2
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 3
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 4
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 5
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
Reactant of Route 6
Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-

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